5-Fluoro-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzonitrile is a compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their unique chemical properties, which are often imparted by the presence of fluorine atoms. The trifluoromethyl group, in particular, can influence the molecular conformation, crystal packing, and reactivity of the molecules it is part of .
Synthesis Analysis
The synthesis of related trifluoromethylated compounds often involves the use of fluorine-containing precursors and can include steps such as nitration, reduction, and cyclization. For instance, the synthesis of soluble fluoro-polyimides derived from a trifluoromethylated diamine involves a reduction step of a dinitro-compound followed by a polycondensation reaction with aromatic dianhydrides . Similarly, the synthesis of 5-fluorosalicylic acid from 2-chloro-benzonitrile includes nitration, reduction, and hydrolyzation steps . These methods highlight the complexity and multi-step nature of synthesizing fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of trifluoromethylated benzanilides has been studied to understand the role of weak intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which are crucial in determining the conformation and packing characteristics of these molecules in the solid state . The presence of fluorine atoms can lead to variations in crystal packing and can stabilize the overall crystal structure through a network of intermolecular interactions .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used as a reagent for the quantitative fluorination of aromatic substrates, demonstrating the reactivity of fluorinated reagents towards aromatic compounds . Additionally, the presence of fluorine atoms can influence the outcome of cyclization reactions, as seen in the synthesis of ring-fluorinated hetero- and carbocycles from 1,1-difluoro-1-alkenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as observed in the polyimide films derived from trifluoromethylated diamines . The introduction of fluorine atoms into aromatic compounds can also affect their acidity and hydrogen bonding characteristics, which in turn can influence their solubility and reactivity .
Scientific Research Applications
Applications in Organic Chemistry and Pharmaceutical Synthesis
5-Fluoro-2-(trifluoromethyl)benzonitrile and related compounds have significant applications in organic chemistry, particularly in the synthesis of pharmaceutical compounds. For instance, the iodination of related compounds like 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation has been studied for its potential in producing regioisomeric products useful in pharmaceuticals (Dunn et al., 2018). Another example is the synthesis of androgen receptor antagonists like MDV3100, where derivatives of 2-(trifluoromethyl)benzonitrile are key intermediates (Li Zhi-yu, 2012).
Application in Radiotracer Development
Compounds like 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, which are structurally similar to 5-Fluoro-2-(trifluoromethyl)benzonitrile, have been developed as promising PET imaging agents for the metabotropic glutamate subtype 5 receptor (mGluR5). Such radiotracers are crucial for advancing neuroimaging and understanding neurological disorders (Lim et al., 2014).
Role in Synthesis of Amino Acids and Peptides
The synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits in the side chain, which are derived from compounds like 5-fluoro-4-trifluoromethyl-1,3-oxazoles, demonstrates the importance of fluorinated benzonitrile derivatives in developing novel amino acids for peptide research (Burger et al., 2006).
Importance in Electrochemical Studies
Fluorinated benzonitriles, including compounds related to 5-Fluoro-2-(trifluoromethyl)benzonitrile, have been studied for their behavior in electrochemical reduction processes. These studies highlight their potential in generating defluorinated products and understanding the electrochemical properties of fluorinated organic compounds (Efremova et al., 2003).
Contribution to Molecular Structure and Spectroscopic Studies
Research on the molecular structure and vibrational spectroscopic studies of related compounds, like 2-fluoro-5-methylbenzonitrile, aids in understanding the electronic properties and structural dynamics of fluorinated benzonitriles. Such studies are essential for the development of new materials and analytical techniques (Sundaraganesan et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZPEKSXOYPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372135 | |
Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)benzonitrile | |
CAS RN |
240800-45-7 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240800-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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